

A Comparative Guide: Gaxilose Test vs. Genetic Testing for Diagnosing Hypolactasia

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For Researchers, Scientists, and Drug Development Professionals

The accurate diagnosis of hypolactasia, or lactase deficiency, is a critical step in both clinical practice and research settings. While several methods exist, this guide provides an in-depth comparison of two prominent non-invasive techniques: the **Gaxilose** test and genetic testing. This document outlines the experimental protocols, presents comparative performance data, and illustrates the underlying principles and workflows.

Introduction to Diagnostic Approaches

Hypolactasia is a common condition characterized by a genetically determined decrease in the activity of the lactase-phlorizin hydrolase (LPH) enzyme in the small intestine after weaning. This can lead to lactose malabsorption and, in some individuals, symptoms of lactose intolerance. The diagnostic landscape for hypolactasia has evolved from invasive intestinal biopsies to more patient-friendly, non-invasive methods.

The **Gaxilose** test is a functional assay that measures the activity of the lactase enzyme. It relies on the oral administration of a synthetic disaccharide, 4-galactosylxylose (**Gaxilose**), which is cleaved by lactase into galactose and D-xylose. The amount of D-xylose subsequently absorbed and excreted in the urine is proportional to the lactase activity in the small intestine.

Genetic testing, on the other hand, identifies specific single nucleotide polymorphisms (SNPs) in the LCT gene (or its regulatory region in the MCM6 gene) that are strongly associated with



lactase persistence or non-persistence (hypolactasia).[2] The most well-studied polymorphism in Caucasian populations is the C/T-13910 variant.[3] Individuals with the C/C-13910 genotype are predisposed to adult-type hypolactasia.[2]

Comparative Performance Data

The diagnostic accuracy of the **Gaxilose** test and genetic testing has been evaluated in several studies, often with differing results depending on the reference standard used (e.g., intestinal biopsy, hydrogen breath test, or clinical symptoms). The following tables summarize key performance indicators from comparative studies.

Table 1: Gaxilose Test - Diagnostic Accuracy				
Study	Reference Standard	Sensitivity	Specificity	Area Under ROC Curve
Dominguez et al. (2016)[3]	Genetic Test (C/T-13910)	82%	68%	0.75
Casellas et al. (2025)[4]	Concordance of LBT & Genetic Test	>90%	68%	Not Reported
Estévez- Vázquez et al. (2013)[5]	Intestinal Biopsy	>90%	>90%	>0.9



Table 2: Genetic
Testing (C/T-13910)
- Diagnostic

Accuracy

Study	Reference Standard	Sensitivity	Specificity
Casellas et al. (2025) [4]	Concordance of LBT & Gaxilose Test	>90%	95%
Marton et al. (2012)[6]	Lactose Tolerance Test	94%	90%
Marton et al. (2012)[6]	Hydrogen Breath Test	88%	85%

Experimental Protocols Gaxilose Test Protocol

The **Gaxilose** test is a straightforward procedure involving oral administration of **Gaxilose** and subsequent urine collection.

Materials:

- 0.45 g of **Gaxilose** (4-galactosylxylose) oral solution.[1][5]
- Sterile urine collection containers.
- Spectrophotometer or other equipment for D-xylose quantification.

Procedure:

- · The patient should fast overnight.
- The first morning urine is voided and discarded.[1]
- A single oral dose of 0.45 g of Gaxilose, dissolved in water, is administered to the patient.[1]
 [5]



- All urine is collected for a period of 5 hours following Gaxilose administration.[1] Some protocols may involve separate collections for 0-4 hours and 4-5 hours.[5]
- The total volume of the collected urine is measured.
- The concentration of D-xylose in the urine is determined using a validated analytical method (e.g., colorimetric assay).
- The total amount of D-xylose excreted is calculated. A cut-off value is used to differentiate between normal lactase activity and hypolactasia.

Genetic Testing Protocol (PCR-RFLP for C/T-13910)

Genetic testing for the C/T-13910 polymorphism is a common method to determine the genetic predisposition for adult-type hypolactasia. The following protocol describes a general Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) method.

Materials:

- Buccal swabs or whole blood for genomic DNA extraction.
- DNA extraction kit.
- PCR primers specific for the C/T-13910 region of the MCM6 gene.
- Tag polymerase and PCR buffer.
- Restriction enzyme (e.g., CviJI) that recognizes the polymorphism.[7]
- Agarose gel and electrophoresis equipment.
- DNA visualization agent (e.g., ethidium bromide).

Procedure:

 DNA Extraction: Genomic DNA is isolated from buccal cells or whole blood using a commercial kit.



- PCR Amplification: The DNA region containing the C/T-13910 polymorphism is amplified using PCR with specific primers.[7]
 - PCR cycling conditions: An initial denaturation step is followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.
- Restriction Digestion: The PCR product is incubated with a restriction enzyme that specifically cuts the DNA at the polymorphic site in one of the alleles (e.g., the C allele).[7]
- Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis.
- Genotype Determination: The pattern of DNA bands on the gel reveals the genotype:
 - C/C Genotype (Hypolactasia): The restriction enzyme cuts the PCR product, resulting in smaller DNA fragments.
 - T/T Genotype (Lactase Persistence): The PCR product remains uncut as the enzyme recognition site is absent.
 - C/T Genotype (Lactase Persistence): Both cut and uncut fragments will be present.

Visualizing the Methodologies

The following diagrams illustrate the workflows and the logical relationship between the **Gaxilose** test and genetic testing for diagnosing hypolactasia.





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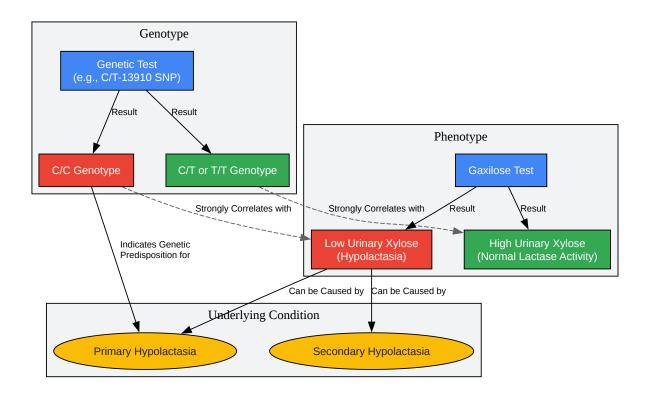
Caption: Workflow of the Gaxilose test for hypolactasia diagnosis.



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Caption: Workflow of genetic testing for hypolactasia (PCR-RFLP).





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Caption: Logical relationship between genotype and phenotype in hypolactasia diagnosis.

Discussion and Conclusion

Both the **Gaxilose** test and genetic testing offer valuable, non-invasive approaches to the diagnosis of hypolactasia, each with its own strengths and limitations.

The **Gaxilose** test provides a direct measure of lactase enzyme activity, reflecting the current physiological state of the individual. This makes it particularly useful for identifying both primary and secondary causes of hypolactasia.[1] However, its accuracy can be influenced by factors affecting gastrointestinal transit and renal function.



Genetic testing, conversely, identifies a genetic predisposition to primary adult-type hypolactasia. It is highly specific for this condition and is not affected by transient factors that might influence a functional test. [4] A key limitation is its inability to detect secondary hypolactasia, which can result from intestinal damage due to conditions like celiac disease or gastroenteritis. [1] Furthermore, the prevalence of specific polymorphisms associated with lactase persistence can vary among different ethnic populations, potentially limiting the universal applicability of tests targeting only the C/T-13910 variant.

In conclusion, the choice between the **Gaxilose** test and genetic testing depends on the specific clinical or research question. Genetic testing is an excellent tool for confirming a diagnosis of primary adult-type hypolactasia. The **Gaxilose** test, by measuring enzyme function, offers a broader diagnostic scope that includes secondary causes of lactase deficiency. In certain scenarios, a combination of both tests may provide the most comprehensive diagnostic information.

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